6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO0921 involves several key steps:
Formation of the pyridazine ring: The initial step involves the formation of the pyridazine ring through a cyclization reaction.
Coupling reactions: The final step involves coupling the pyridazine ring with the aminocyclohexyl and dimethylpyridinyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of RO0921 typically involves optimizing the synthetic route to ensure high yield and purity. This includes:
Scaling up the cyclization and amination reactions: Ensuring that these reactions are efficient and reproducible on a larger scale.
Purification: Using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
RO0921 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyridazine ring.
Reduction: Reduction reactions can alter the amino groups, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different substituents on the pyridazine ring, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of RO0921 with modified functional groups, which can be used to study structure-activity relationships.
Scientific Research Applications
RO0921 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell biology to investigate the role of Syk in cellular processes.
Industry: Utilized in the development of new drugs targeting kinase pathways.
Mechanism of Action
RO0921 exerts its effects by inhibiting spleen tyrosine kinase (Syk), a key enzyme involved in signal transduction in immune cells. By binding to the active site of Syk, RO0921 prevents the phosphorylation of downstream targets, thereby modulating immune responses and reducing inflammation . Additionally, RO0921 inhibits M. tuberculosis serine/threonine protein kinase G, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
R406: Another Syk inhibitor with similar applications in immunology and oncology.
Fostamatinib: A prodrug of R406, used in the treatment of chronic immune thrombocytopenia.
Entospletinib: A selective Syk inhibitor investigated for its potential in treating hematologic malignancies.
Uniqueness of RO0921
RO0921 is unique due to its high selectivity for Syk over a broad panel of other kinases, making it a valuable tool for studying Syk-specific pathways . Its ability to inhibit both Syk and M. tuberculosis serine/threonine protein kinase G further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H25N7O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H25N7O/c1-10-7-8-15(21-11(10)2)23-14-9-16(24-25-17(14)18(20)26)22-13-6-4-3-5-12(13)19/h7-9,12-13H,3-6,19H2,1-2H3,(H2,20,26)(H2,21,22,23,24)/t12-,13+/m1/s1 |
InChI Key |
XJZVCDVZCRLIKN-OLZOCXBDSA-N |
Isomeric SMILES |
CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)N[C@H]3CCCC[C@H]3N)C |
Canonical SMILES |
CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)NC3CCCCC3N)C |
Origin of Product |
United States |
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